5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Derivative: The boronic acid derivative is prepared by reacting phenylboronic acid with appropriate reagents.
Coupling Reaction: The boronic acid derivative is then coupled with a brominated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, with optimization for yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine: A similar compound with a different substitution pattern on the piperidine ring.
Other Piperidine Derivatives: Compounds with similar piperidine moieties but different substituents, such as substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
5-bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-13(14-5-3-2-4-6-14)21-9-7-16(8-10-21)22-17-19-11-15(18)12-20-17/h2-6,11-13,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODJGDRPVBQVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.